4-bromobut-3-yn-1-ol

Descripción

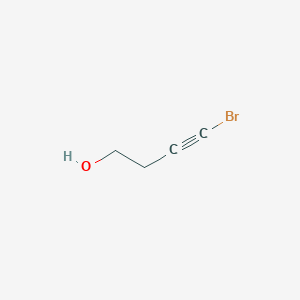

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromobut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-3-1-2-4-6/h6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKWNSZNXJADAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457857 | |

| Record name | 3-Butyn-1-ol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4544-38-1 | |

| Record name | 3-Butyn-1-ol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromobut 3 Yn 1 Ol

Established Synthetic Pathways to 4-bromobut-3-yn-1-ol

Bromination of Butynols: Optimization and Scope

A primary and well-established method for synthesizing this compound involves the bromination of a terminal alkyne, specifically 3-butyn-1-ol (B147353) or its protected derivatives. A common and effective reagent system for this transformation is the combination of N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (B79036) (AgNO₃). nih.govreddit.com

The reaction proceeds by the electrophilic addition of a bromine cation equivalent, generated from the NBS/AgNO₃ system, to the terminal alkyne of the butynol (B8639501) substrate. The silver nitrate acts as a catalyst, activating the NBS and facilitating the formation of the bromoalkyne. google.comnih.gov This method is generally efficient, often providing high yields of the desired product. nih.gov For instance, the bromination of the tert-butyldimethylsilyl (TBS) protected 3-butyn-1-ol using NBS and AgNO₃ has been reported to yield the corresponding protected this compound in yields ranging from 85–95%. nih.gov

The reaction conditions are typically mild, often carried out in a solvent like acetone. reddit.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). While generally effective, challenges such as the formation of polybrominated side products can occur, which may necessitate purification of reagents like NBS. reddit.com

Table 1: Bromination of Butynol Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (tert-Butyldimethyl(but-3-yn-1-yloxy)silane) | N-Bromosuccinimide, Silver Nitrate | ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane | 85-95% | nih.gov |

Alternative Halogenation Strategies for Alkynols

Beyond the NBS/AgNO₃ system, other halogenating agents can be employed for the synthesis of haloalkynes from alkynols. One such alternative is the use of phosphorus tribromide (PBr₃). prepchem.com For example, 4-trimethylsilyl-3-butyn-1-ol (B1585719) can be converted to 4-bromo-1-trimethylsilyl-1-butyne using PBr₃ in diethyl ether with a small amount of pyridine. prepchem.com This method provides a direct route to the brominated product, although it involves a more corrosive reagent compared to NBS.

Other general methods for the halogenation of terminal alkynes include the use of elemental bromine (Br₂). masterorganicchemistry.com However, the use of Br₂ can sometimes lead to the formation of tetrahaloalkanes if two equivalents are added. masterorganicchemistry.com Therefore, careful control of stoichiometry is crucial. The reaction with one equivalent of Br₂ typically yields the trans-dihaloalkene. masterorganicchemistry.com

Decarboxylative halogenation presents another, though less direct, route. acs.org This involves the conversion of a carboxylic acid to an organic halide. While applicable to acetylenic acids, it is a multi-step process that first requires the synthesis of the appropriate carboxylic acid precursor. acs.org

Novel Approaches and Innovations in this compound Synthesis

Stereoselective and Regioselective Synthesis Considerations

The synthesis of derivatives of this compound can be designed to control stereochemistry and regiochemistry. For instance, in the context of synthesizing more complex molecules, the principles of stereoselective synthesis are crucial. While the synthesis of this compound itself does not involve the creation of a stereocenter at the brominated carbon, subsequent reactions utilizing this building block often do. For example, the Prins cyclization of 3-bromobut-3-en-1-ols (a constitutional isomer) with aldehydes can lead to the diastereoselective synthesis of tetrahydropyranones. researchgate.netiitg.ac.in

Regioselectivity is a key consideration in the initial bromination step. The reaction of a terminal alkyne like 3-butyn-1-ol with an electrophilic bromine source selectively functionalizes the terminal sp-hybridized carbon, leading to the desired 4-bromo isomer. This high regioselectivity is a hallmark of electrophilic additions to terminal alkynes. In cases where other reactive sites are present in the molecule, such as in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, careful choice of reaction conditions and directing groups is necessary to achieve the desired regioselective bromination. mdpi.com

Green Chemistry Principles in 4-bromobut-3-yn-ol Preparation

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact of the chemical process. One approach is the development of one-pot syntheses, which minimize waste by reducing the number of purification steps. researchgate.net For example, a one-pot strategy has been developed for the synthesis of vinyltriazoles starting from 4-bromobutyne, a derivative of the target compound. researchgate.net

Another key aspect of green chemistry is the use of less hazardous and more environmentally benign reagents and solvents. The use of zinc powder as a mediator in the propargylation of carbonyl compounds under solvent-free conditions is an example of a greener approach to forming related homopropargyl alcohols. researchgate.net This avoids the use of volatile organic solvents, a primary goal in green chemistry. researchgate.netbeilstein-journals.org While not a direct synthesis of this compound, these methodologies highlight the trend towards more sustainable synthetic practices in organic chemistry that could be adapted for its preparation.

Retrosynthetic Analysis of this compound as a Synthetic Target

A retrosynthetic analysis of this compound reveals several potential synthetic routes by identifying key bond disconnections. chemistrydocs.com The most logical disconnection is the carbon-bromine bond, which points to an electrophilic bromination of a terminal alkyne precursor.

Scheme 1: Retrosynthetic Analysis of this compound

This primary disconnection identifies 3-butyn-1-ol as the immediate precursor. This is a commercially available and relatively simple starting material. The "Br⁺" synthon represents an electrophilic bromine source, which in a forward synthesis translates to reagents like N-bromosuccinimide in the presence of a silver nitrate catalyst. nih.gov

Further disconnection of 3-butyn-1-ol is also possible. For example, it can be conceptually broken down into acetylene (B1199291) and ethylene (B1197577) oxide, although this is a more fundamental and less common synthetic approach in a laboratory setting for this specific target.

The retrosynthetic analysis confirms that the most practical and efficient synthesis of this compound involves the functional group interconversion of the terminal alkyne in 3-butyn-1-ol to a bromoalkyne. This aligns with the established synthetic pathways discussed previously.

Reactivity and Reaction Mechanisms of 4 Bromobut 3 Yn 1 Ol

Alkynyl Reactivity of 4-bromobut-3-yn-1-ol

The primary site of reactivity in this compound is the carbon-carbon triple bond. The attached bromine atom polarizes the alkyne, making the carbon atom bonded to bromine electrophilic and susceptible to various transformations that are characteristic of haloalkynes.

Electrophilic Additions to the Alkynyl Moiety

While alkynes are generally less reactive than alkenes towards many electrophiles, they readily undergo addition reactions. For 1-haloalkynes like this compound, these additions can proceed with high regio- and stereoselectivity.

One notable example is hydroboration. Research has demonstrated that a protected derivative of this compound can undergo hydroboration. Specifically, the reaction of (3S)-4-(tert-butyldiphenylsiloxy)-3-methyl-1-bromobut-1-yne with dibromoborane (B81526) (HBBr₂) proceeds at the alkyne. The resulting vinylborane (B8500763) intermediate can then be used in subsequent cross-coupling reactions, such as zinc-mediated coupling followed by iodination, showcasing the synthetic utility of this transformation.

Table 1: Hydroboration and Subsequent Functionalization of a 4-bromobut-1-yne Derivative

| Substrate | Reagents | Intermediate | Final Product | Ref. |

| (3S)-4-(tert-butyldiphenylsiloxy)-3-methyl-1-bromobut-1-yne | 1. HBBr₂ in CH₂Cl₂ 2. Me₂Zn in toluene (B28343) 3. I₂ in THF | Vinylborane/Vinylzinc | (3S)-4-(tert-butyldiphenylsiloxy)-1-bromo-1-iodo-3-methylbut-1-ene | escholarship.org |

Nucleophilic Additions to the Alkynyl Moiety

The electron-withdrawing nature of the bromine atom in this compound makes the alkyne susceptible to nucleophilic attack, a reaction characteristic of electron-deficient alkynes similar to Michael acceptors. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This type of conjugate addition allows for the formation of highly functionalized vinyl derivatives.

Recent studies have shown that 1-bromoalkynes can undergo palladium-catalyzed tandem reactions that begin with the nucleophilic addition of anilines or benzoic acids. acs.orgorganic-chemistry.orgacs.orgresearchgate.netnih.gov In these processes, the nucleophile (e.g., an aniline) adds across the triple bond in an anti-fashion to generate a (Z)-vinyl bromide intermediate. acs.orgorganic-chemistry.org This intermediate can then undergo further intramolecular C-H functionalization to yield complex heterocyclic structures like 2-phenylindoles. acs.orgorganic-chemistry.orgresearchgate.net Similarly, benzoic acids add to bromoalkynes to form vinyl intermediates that can cyclize into isocoumarins. acs.orgnih.gov These reactions highlight the utility of bromoalkynes as powerful electrophiles for constructing complex molecules. acs.org

Table 2: Palladium-Catalyzed Tandem Nucleophilic Addition/Annulation of Bromoalkynes

| Bromoalkyne Substrate | Nucleophile | Catalyst System | Product Type | Ref. |

| General 1-Bromoalkyne | Aniline | Pd(OAc)₂ / TPPO | 2-Phenylindole | acs.orgorganic-chemistry.org |

| General 1-Bromoalkyne | Benzoic Acid | Pd(OAc)₂ / P(o-tol)₃ | 3-Substituted Isocoumarin | acs.orgnih.gov |

Cycloaddition Reactions Involving the Alkyne

The alkynyl group in this compound is an excellent component in cycloaddition reactions, serving as a two-carbon (C2) synthon for the construction of various cyclic and heterocyclic systems.

Palladium catalysis is a powerful tool for mediating cycloaddition reactions involving alkynes. While specific examples detailing the use of this compound in palladium-catalyzed cycloadditions are not extensively documented, the general reactivity of alkynes in such transformations is well-established. For instance, palladium catalysts are known to facilitate the synthesis of furans through the cycloisomerization of 2-en-4-yn-1-ols, compounds structurally related to this compound. acs.org Furthermore, palladium-catalyzed processes are used to synthesize 1,2,3-triazoles from vinyl bromides and sodium azide (B81097), which proceeds via a cycloaddition mechanism. researchgate.net These examples suggest that this compound is a viable substrate for similar palladium-catalyzed transformations to construct five-membered rings and other complex architectures.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazoles. nih.gov Internal alkynes bearing a halogen atom, such as this compound, are competent substrates for this reaction. The cycloaddition of a 1-bromoalkyne with an azide, catalyzed by a copper(I) source, regioselectively yields 1,4,5-trisubstituted-1,2,3-triazoles.

The generally accepted mechanism for CuAAC is proposed to involve dinuclear copper intermediates, and kinetic studies support this hypothesis. acs.org While the reaction is highly reliable, the use of reactive substrates like 1-bromoalkynes requires careful control of reaction conditions to prevent potential side reactions or decomposition, ensuring high yields of the desired triazole product.

Table 3: General Scheme for Copper-Catalyzed Cycloaddition of 1-Bromoalkynes

| Alkyne Substrate | Azide Substrate | Catalyst | Product | Ref. |

| R¹-C≡C-Br | R²-N₃ | Cu(I) source (e.g., CuI) | 1,4,5-trisubstituted-1,2,3-triazole | nih.gov |

Palladium-Catalyzed Cycloadditions

Oxidative Coupling Reactions

The term "oxidative coupling" can encompass several reaction types, including the homocoupling of terminal alkynes (Glaser coupling) and various cross-coupling reactions where the oxidation state of a metal catalyst changes. researchgate.netresearchgate.net For 1-bromoalkynes like this compound, the most relevant transformations are cross-coupling reactions where the bromoalkyne acts as an electrophilic partner.

The Cadiot-Chodkiewicz coupling is a classic method for synthesizing unsymmetrical 1,3-diynes by reacting a 1-haloalkyne with a terminal alkyne, typically using a copper(I) salt as a catalyst. rsc.orgalfa-chemistry.comorganic-chemistry.org This reaction proceeds via the oxidative addition of a copper-acetylide to the bromoalkyne. alfa-chemistry.com The versatility of this reaction allows for the coupling of a wide variety of substrates, including those with polar functional groups like hydroxyls. rsc.org

Furthermore, 1-bromoalkynes are excellent substrates in Sonogashira cross-coupling reactions, which utilize a palladium catalyst and a copper(I) co-catalyst to couple the bromoalkyne with a terminal alkyne. nih.govorganic-chemistry.orgwikipedia.org This reaction provides a powerful and flexible route to construct conjugated enyne and diyne systems, which are valuable structures in materials science and natural product synthesis. nih.govwikipedia.org

Table 4: Cross-Coupling Reactions Involving 1-Bromoalkynes

| Reaction Name | Coupling Partners | Catalyst System | Product Type | Ref. |

| Cadiot-Chodkiewicz | 1-Bromoalkyne + Terminal Alkyne | Cu(I) salt (e.g., CuBr) | Unsymmetrical 1,3-Diyne | rsc.orgalfa-chemistry.com |

| Sonogashira | 1-Bromoalkyne + Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst | Unsymmetrical 1,3-Diyne | organic-chemistry.orgwikipedia.org |

Reactivity of the Primary Alcohol Functionality in this compound

The primary alcohol group (-CH₂OH) in this compound exhibits typical reactions of a primary alcohol, including esterification, etherification, and oxidation. However, the presence of the electron-withdrawing bromoalkynyl group can influence the reactivity of the hydroxyl group.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be converted to esters and ethers under appropriate conditions.

Esterification: In one example, the related compound 7-((tert-butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol undergoes esterification with propynoic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to form the corresponding propynoate (B1239298) ester. nih.gov This suggests that similar esterification reactions are feasible for this compound.

Etherification: The formation of ethers from alcohols is a common transformation. For instance, in the synthesis of methyl vinyl ether, methanol (B129727) reacts with acetylene (B1199291) under pressure in the presence of potassium methoxide. While this is not a direct etherification of this compound, it demonstrates the principle of adding alcohols to alkynes to form ethers.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functionality of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Partial Oxidation to Aldehydes: To achieve partial oxidation to the corresponding aldehyde, 4-bromobut-3-yn-1-al, an excess of the alcohol is typically used, and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk

Full Oxidation to Carboxylic Acids: For complete oxidation to 4-bromobut-3-ynoic acid, an excess of a strong oxidizing agent, such as potassium dichromate(VI) in acidic solution, is required, and the reaction is often heated under reflux. chemguide.co.uk The reaction proceeds through the intermediate aldehyde, which is further oxidized. chemguide.co.uk

The following table summarizes the expected oxidation products of this compound.

| Starting Material | Oxidizing Agent/Conditions | Product |

| This compound | Excess alcohol, distillation | 4-bromobut-3-yn-1-al |

| This compound | Excess oxidizing agent, reflux | 4-bromobut-3-ynoic acid |

Protection and Deprotection Strategies for the Alcohol

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. libretexts.org Silyl (B83357) ethers are common protecting groups for alcohols due to their ease of formation and removal. masterorganicchemistry.com

Protection: A common method involves reacting the alcohol with a trialkylsilyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like imidazole. libretexts.orgpearson.com This forms a bulky silyl ether that is stable to a variety of reaction conditions. For example, 3-butyn-1-ol (B147353) is converted to its TBS-ether using TBSCl. nih.gov

Deprotection: The silyl ether protecting group can be readily removed to regenerate the alcohol. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by treatment with a mild acid. pearson.com

Reactivity of the Halogen (Bromine) in this compound

The bromine atom in this compound is positioned on a sp-hybridized carbon, which influences its reactivity in substitution and elimination reactions.

Nucleophilic Substitution Reactions

The bromine atom in this compound can be displaced by various nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. chemguide.co.uk

Reaction with Hydroxide (B78521) Ions: Heating a halogenoalkane with a solution of sodium or potassium hydroxide results in the substitution of the halogen with a hydroxyl group, forming an alcohol. chemguide.co.uk This reaction is often carried out in a mixture of ethanol (B145695) and water to ensure the solubility of the reactants. chemguide.co.uk

Reaction with Cyanide Ions: Nucleophilic substitution with cyanide ions is a common method for extending a carbon chain.

Reaction with Ammonia (B1221849): The reaction with an excess of concentrated ammonia in ethanol under heat and pressure can yield a primary amine.

The following table provides examples of nucleophilic substitution reactions.

| Nucleophile | Product |

| Hydroxide ion (OH⁻) | But-3-yne-1,4-diol |

| Cyanide ion (CN⁻) | 5-hydroxypent-2-ynenitrile |

| Ammonia (NH₃) | 4-aminobut-3-yn-1-ol |

Elimination Reactions

Elimination reactions of haloalkanes typically involve the removal of the halogen and a hydrogen atom from an adjacent carbon to form a double or triple bond. masterorganicchemistry.com In the case of this compound, the bromine is attached to an alkyne, which can influence the course of elimination reactions. While specific examples for this compound are not prevalent in the searched literature, general principles of elimination from haloalkanes can be considered. The presence of a strong, non-nucleophilic base would favor elimination over substitution.

Metal-Mediated Cross-Coupling Reactions

The presence of a bromoalkyne moiety makes this compound a suitable electrophilic partner in numerous metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Stille reactions catalytic in tin)

The Stille reaction, which couples an organotin compound with an organic halide, is a powerful tool in organic synthesis. wikipedia.org Research has demonstrated the successful application of this compound as a substrate in a sophisticated, one-pot tandem palladium-catalyzed hydrostannylation/Stille coupling protocol. msu.edu This process is notable for employing only catalytic amounts of tin, addressing the toxicity and purification issues associated with stoichiometric organotin reagents. msu.edu

The reaction sequence begins with the palladium-catalyzed hydrostannylation of a terminal alkyne to generate a vinyltin (B8441512) species in situ. This is followed by a Stille cross-coupling with this compound. A key feature of this protocol is the recycling of the organotin halide byproduct back into an active organotin hydride, enabling the catalytic use of tin. msu.edu In one specific example, this compound was coupled with p-iodoanisole in a process that first involved the in-situ formation of a vinylstannane from p-iodoanisole, which then coupled with the bromoalkyne. msu.edu The general catalytic cycle for the Stille reaction involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Other Transition Metal Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck, Ullmann reactions)

Beyond the Stille reaction, the bromoalkyne functionality of this compound is amenable to other significant transition metal-catalyzed couplings.

Sonogashira Coupling: The Sonogashira reaction, the coupling of a terminal alkyne with a vinyl or aryl halide, is one of the most direct methods for forming C(sp²)-C(sp) or C(sp)-C(sp) bonds and has been applied to derivatives of this compound. organic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For instance, the tert-butyldimethylsilyl (TBS) protected form of this compound, ((4-bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane, undergoes Sonogashira coupling with propargyl alcohol to produce the corresponding diynol, a key intermediate for more complex structures. This reaction highlights the compatibility of the Sonogashira conditions with protected alcohol functionalities. The reaction often proceeds under mild conditions, which is advantageous for complex molecule synthesis. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| ((4-bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane | Propargyl alcohol | Pd(PPh₃)₄, CuI, Et₃N | 7-((tert-Butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol | 70-90% | researchgate.net |

| 3-Bromo-1-butyne (related substrate) | 3-Chloro-4-fluoroiodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(But-3-en-1-yn-1-yl)-3-chloro-4-fluorobenzene | Moderate-High | acs.org |

Suzuki-Miyaura, Heck, and Ullmann Reactions: While the Suzuki-Miyaura (coupling with organoboranes), Heck (coupling with alkenes), and Ullmann (copper-catalyzed coupling) reactions are staples of modern organic synthesis for C-C bond formation, specific examples employing this compound as a substrate are not prominently documented in the surveyed literature. ncl.ac.uklboro.ac.uk

The Suzuki-Miyaura reaction typically couples an organic halide with a boronic acid or ester under basic conditions, catalyzed by palladium. core.ac.uk It is a versatile method noted for the low toxicity of its boron-containing reagents.

The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene, providing a powerful method for alkene substitution. ncl.ac.ukrsc.org Intramolecular Heck reactions have been used in synthetic sequences starting from precursors made using this compound. researchgate.net

The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form biaryls, often requiring high temperatures. lboro.ac.uk

The potential application of these reactions to this compound remains an area for further exploration, though the principles of these transformations suggest that such couplings are chemically feasible.

Concerted and Cascade Reactions Involving Multiple Functional Groups

The dual functionality of this compound makes it an excellent substrate for cascade reactions, where multiple bonds are formed in a single synthetic operation. These reactions offer a highly efficient route to complex molecular architectures from simple starting materials.

Several distinct cascade pathways involving this or closely related alkynyl alcohols have been reported:

Sonogashira Coupling-Substitution-Elimination Cascade: A tandem process has been developed for the synthesis of linear dienynes. This sequence engages a bromo-alkyne in a palladium-catalyzed Sonogashira cross-coupling, which is followed by a nucleophilic substitution of the bromide and a subsequent elimination reaction, all occurring in one pot. acs.org

Prins Cyclization/Carbocyclization Cascade: In the presence of a Brønsted acid, alkynyl alcohols like this compound can react with aldehydes in a cascade sequence. This process involves the formation of an oxocarbenium ion, which then undergoes an intramolecular coupling with the alkyne and a tethered arene. This powerful sequence forges three new bonds and two new rings in a single operation. karger.com A related halo-Prins cyclization of aryl alkynyl alcohols, initiated by bromotrimethylsilane, can lead to 3-bromoindenes through a subsequent ring-opening and Friedel-Crafts reaction cascade. rsc.org

Gold-Catalyzed Bromohydrin Cyclization: Research has shown that 3-acetylene-4,1-bromohydrins, the structural class to which this compound belongs, can undergo cyclization to form γ-lactones when catalyzed by gold(III) chloride. However, it was noted that the electron-rich derivative, 1-(4-methoxyphenyl)-4-bromobut-3-yn-1-ol, resulted in decomposition, indicating a sensitivity to electronic effects in the substrate.

Dual Role Cascade for Epoxide Synthesis: An intriguing cascade has been demonstrated where bromoalkynes can serve as a source for both an electrophilic halogen (Br⁺) and a nucleophilic acetylide in the same transformation. This dual reactivity enables a one-step synthesis of valuable alkynyl epoxides from enolizable ketones. ncl.ac.uk

| Cascade Type | Key Reagents | Intermediate(s) | Final Product Class | Reference |

| Sonogashira-Substitution-Elimination | Aryl iodide, Amine, Pd/Cu catalyst | Coupled alkyne | Linear dienyne | acs.org |

| Prins-Carbocyclization | Aldehyde, Brønsted acid | Oxocarbenium ion | Fused heterotricycles | karger.com |

| Gold-Catalyzed Lactonization | AuCl₃ | Gold-activated alkyne | γ-Lactone | |

| Dual Role Epoxidation | Ketone, Base (KHMDS) | Bromo-ketone, Acetylide | Alkynyl epoxide | ncl.ac.uk |

Stereochemical Aspects of Reactions Involving this compound

While this compound is an achiral molecule, its reactions can lead to the formation of complex products with new stereocenters, making the stereochemical outcome of these transformations a critical consideration. The stereoselectivity of reactions involving this substrate is often dictated by the geometry of the transition states in cascade or cyclization reactions.

Research into alkynyl Prins carbocyclization cascades has demonstrated the diastereoselective preparation of fused polycyclic systems. karger.com In these reactions, the condensation of the alkynyl alcohol with an aldehyde generates a reactive intermediate, and the subsequent intramolecular cyclizations proceed with a high degree of stereocontrol, which is dependent on the structure of the reactants and the reaction conditions. karger.com

Furthermore, dual photoredox and nickel-catalyzed three-component cascade reactions involving the coupling of alkyl radicals with alkynes and aryl bromides have been shown to proceed with high regioselectivity and syn-stereoselectivity for the addition across the alkyne. This indicates that the two new groups are added to the same face of the alkyne triple bond, a crucial detail for controlling the geometry of the resulting alkene product.

The ability of this compound to act as a linchpin in these complex, multi-step transformations underscores its utility in stereocontrolled synthesis, where the relative arrangement of its two functional groups can be used to direct the formation of specific stereoisomers. karger.com

Applications of 4 Bromobut 3 Yn 1 Ol in Complex Molecule Synthesis

Role as a Versatile Building Block in Heterocycle Synthesis

The dual functionality of 4-bromobut-3-yn-1-ol makes it an ideal precursor for constructing diverse heterocyclic scaffolds. The hydroxyl group can act as an internal nucleophile in cyclization reactions or be modified to introduce other functionalities, while the bromoalkyne is primed for a variety of coupling and annulation reactions.

The construction of nitrogen-containing rings is a cornerstone of medicinal chemistry, and this compound provides a reliable scaffold for this purpose.

Pyrrolidine (B122466) Ring Systems: Gold(I)-catalyzed cycloisomerization reactions represent a modern approach to pyrrolidine synthesis. While some methods use related bromo-butenyl acetates, the underlying strategy involves tethering a nitrogen nucleophile to a C4 chain and inducing cyclization. acs.org For instance, a precursor like this compound can be used to alkylate a protected amine. The resulting N-tethered alkynyl alcohol can then undergo metal-catalyzed cyclization, where the hydroxyl group attacks the activated alkyne, leading to the formation of substituted pyrrolidines after subsequent rearrangement. acs.org

Indolizidine Ring Systems: The indolizidine core is present in numerous alkaloids with significant biological activity. beilstein-journals.org Synthetic strategies towards this bicyclic system often rely on the construction of a key piperidine (B6355638) or pyrrolidine ring followed by a second cyclization. The intramolecular Schmidt reaction of an azido-ketone is one powerful method for creating the indolizidine framework. beilstein-journals.org Precursors for such reactions can be assembled using C4 fragments derived from compounds like this compound. Another approach involves the 1,3-dipolar cycloaddition of azides onto specifically designed alkenes, a pathway that can be initiated from precursors built using versatile C4 synthons. umich.edu

Azepine Ring Systems: The seven-membered azepine ring is a key structural feature of the Stemona family of alkaloids. magtech.com.cn A synthetic sequence targeting the natural product (±)-stemoamide showcases the utility of this compound derivatives. A key step in this synthesis involves an intramolecular Heck reaction. lboro.ac.ukwikipedia.org In this type of transformation, a precursor is synthesized where an aryl or vinyl group is tethered to an alkene via a nitrogen atom. The bromo-alkyne functionality of this compound can be readily converted to the necessary vinyl halide, which then undergoes a palladium-catalyzed intramolecular cyclization to efficiently form the characteristic azepine ring of the Stemona core. lboro.ac.ukwikipedia.orglibretexts.org

| Heterocycle Target | Key Synthetic Strategy | Role of this compound |

| Pyrrolidine | Gold(I)-Catalyzed Cycloisomerization | Serves as a precursor to tosylamine-tethered enynols that undergo cyclization and rearrangement. acs.org |

| Indolizidine | Intramolecular Schmidt Reaction | Acts as a foundational C4 building block for assembling complex azido-ketone precursors. beilstein-journals.org |

| Azepine | Intramolecular Heck Reaction | Provides the vinyl-halide moiety necessary for palladium-catalyzed ring closure to form the azepine core of Stemoamide. lboro.ac.ukwikipedia.org |

The synthesis of oxygen-containing heterocycles, such as tetrahydropyrans, is frequently accomplished using the Prins reaction and related cyclizations. organic-chemistry.orgresearchgate.netacs.org These reactions typically involve the acid-catalyzed addition of an aldehyde to an alkene or alkyne. Research has demonstrated that alk-4-yn-1-ols, the parent structure of this compound, can undergo a 6-endo-dig hydroalkoxylation-reduction sequence to yield substituted tetrahydropyrans. ipb.pt This process involves the intramolecular attack of the hydroxyl group onto the alkyne, which can be promoted by a Lewis acid. The bromo-substituent on this compound can further influence the reactivity and provide a handle for subsequent functionalization of the resulting tetrahydropyran (B127337) ring. Cascade reactions combining hydroalkoxylation with Prins cyclization have also been developed to create complex oxa-bicyclic systems from similar alkynol precursors. ipb.pt

The versatility of this compound extends to the formation of sulfur-containing heterocycles. The bromoalkyne functionality serves as a potent electrophile for sulfur nucleophiles. sioc-journal.cn Alkylation of thiols is a fundamental method for forming carbon-sulfur bonds, which is the key step in building many sulfur heterocyles. jmaterenvironsci.comorganic-chemistry.org For example, this compound can react with various thiols, such as those in thiourea (B124793) or thioamides, to form an S-alkylated intermediate. This intermediate, now containing both the alcohol and the alkyne tethered to sulfur, can undergo subsequent intramolecular cyclization to afford heterocycles like thiazoles or thiazines. scribd.comorganic-chemistry.org Additionally, selenium-containing heterocycles, such as 4-methylidene-1,3-selenane, have been synthesized from but-3-yn-1-ol through a copper-catalyzed intramolecular cyclization, a strategy that could be adapted for sulfur analogues. mdpi.com

Synthesis of Oxygen-Containing Heterocycles

Utilization in Natural Product Synthesis

The precise architecture of this compound makes it an excellent starting point for the stereocontrolled synthesis of complex natural products. beilstein-journals.org Its ability to participate in reliable, high-yielding transformations allows for the efficient construction of key fragments in a retrosynthetic plan.

The Stemona alkaloids are a class of structurally complex natural products known for their insecticidal properties and unique polycyclic frameworks, which typically feature a pyrrolo[1,2-a]azepine core. magtech.com.cn Several total syntheses of these molecules, such as (-)-stemoamide, have been reported. diva-portal.orgnih.govacs.org A key challenge in these syntheses is the construction of the central seven-membered azepine ring.

In a synthetic approach toward (±)-stemoamide, a strategy was developed that relies on palladium-catalyzed transformations. lboro.ac.uk This includes a crucial intramolecular Heck reaction to forge the azepine ring. A precursor derived from this compound is used to install the necessary vinyl bromide and tethered alkene, setting the stage for the palladium-catalyzed cyclization that forms the core bicyclic system of the natural product. lboro.ac.ukpurdue.edu

| Natural Product Target | Key Intermediate | Synthetic Transformation | Significance |

| (±)-Stemoamide | N-tethered vinyl bromide | Intramolecular Heck Reaction | Efficiently constructs the core azepine ring of the Stemona alkaloid family. lboro.ac.ukpurdue.edu |

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachchemistrydocs.comscripps.edu Bifunctional building blocks like this compound are highly prized in this context because they allow for the introduction of a C4 chain with two distinct reactive handles.

The selective protection and reaction of its functional groups is a common strategy. For instance, the primary alcohol can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether. This masks the reactivity of the hydroxyl group, allowing the bromoalkyne to undergo specific transformations, such as Sonogashira or Cadiot-Chodkiewicz cross-coupling reactions. This approach has been used to synthesize complex polyynes, where the protected this compound is coupled with another terminal alkyne to create a diynol structure. This resulting diynol can then be used in further cascade reactions to build complex aromatic and heterocyclic systems. After the desired carbon skeleton is assembled, the silyl protecting group can be selectively removed to reveal the primary alcohol for further functionalization. This strategic use of protection and deprotection highlights the role of this compound as a key intermediate in the logical and efficient assembly of complex molecules.

Total Synthesis of Specific Natural Products (e.g., Stemona alkaloids)

Application in Material Science Precursors

The bifunctional nature of this compound makes it a valuable monomer in the creation of advanced materials with tailored properties.

Polymer Synthesis

This compound serves as a critical starting material for the synthesis of various metal-containing polymers with applications in biomedical imaging and diagnostics.

Rhenium-containing Polymers: This compound is utilized in the synthesis of rhenium-containing polymers designed as mass tags for mass cytometry, a technique for high-dimensional single-cell analysis. scholaris.ca The synthesis involves creating a polymer with multiple chelating sites that can bind to rhenium. scholaris.ca These polymers can be attached to antibodies, allowing for the detection of specific cellular biomarkers. scholaris.ca

Platinum-chelating Polymers: Similar to the rhenium-containing polymers, this compound is a precursor for platinum-chelating polymers. scholaris.ca These polymers are designed to bind platinum isotopes, expanding the range of detectable markers in mass cytometry. scholaris.ca The polymer backbone is often modified with functional groups like azides to facilitate "click" chemistry for antibody conjugation. scholaris.ca

Tellurium-containing Polymers for Mass Cytometry Applications: Research has explored the development of tellurium-containing polymers for use as mass tags in mass cytometry. scholaris.caresearchgate.net These polymers, often with a poly-l-lysine backbone, are functionalized with tellurophene (B1218086) units. scholaris.caresearchgate.net The terminal end of the polymer is typically an azide (B81097) group, allowing for conjugation to antibodies. scholaris.caresearchgate.net While promising, the performance of these antibody-polymer conjugates has shown mixed results in immunoassays. researchgate.net Tellurium-based probes are valued in imaging mass cytometry for their cell permeability and synthetic versatility. nih.gov

Table 1: Applications of this compound in Polymer Synthesis for Mass Cytometry

| Polymer Type | Metal/Element | Key Feature | Application |

| Rhenium-containing | Rhenium | Pendant chelators for rhenium binding. scholaris.ca | Mass tag for mass cytometry. scholaris.ca |

| Platinum-chelating | Platinum | Azide functional groups for click chemistry. scholaris.ca | Mass tag for mass cytometry. scholaris.ca |

| Tellurium-containing | Tellurium | Tellurophene units on a polymer backbone. scholaris.caresearchgate.net | Mass tag for mass cytometry. scholaris.caresearchgate.net |

Synthesis of Functionalized Silanes

In the field of organosilicon chemistry, this compound is a precursor for synthesizing functionalized silanes. The synthesis typically begins with the protection of the hydroxyl group of this compound as a silyl ether, for example, by reacting it with tert-butyldimethylsilyl chloride. nih.gov This protected intermediate, ((4-bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane, can then undergo further reactions, such as cross-coupling, to introduce additional functional groups, leading to the formation of complex silane (B1218182) structures. nih.govcaltech.edu These functionalized silanes are valuable intermediates in organic synthesis. caltech.edu

Contributions to Pharmaceutical and Agrochemical Intermediates

The reactivity of this compound makes it a useful building block for creating scaffolds and precursors for molecules with potential biological activity.

Scaffold Generation for DNA Encoded Libraries (DELs)

DNA Encoded Libraries (DELs) are vast collections of small molecules individually tagged with a unique DNA sequence, used in drug discovery to screen for compounds that bind to a target protein. sci-hub.se this compound can serve as a starting point for the synthesis of the small molecule portion of these libraries. Its dual functionality allows for the sequential addition of diverse chemical building blocks, generating a wide array of structures. The bromoalkyne can participate in coupling reactions, while the hydroxyl group can be used as an attachment point or be further functionalized. This versatility is crucial for creating the chemical diversity needed for effective DELs. sci-hub.se

Precursors to Bioconjugation Reagents

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or antibody. This compound is a precursor to reagents used in these processes. For instance, the polymers synthesized from this compound for mass cytometry are themselves bioconjugation reagents. scholaris.ca The terminal groups of these polymers, such as maleimide (B117702) or azide, are designed to react specifically with functional groups on antibodies, creating stable antibody-polymer conjugates. scholaris.ca These conjugates are essential for targeted delivery and detection in various biomedical applications. scholaris.ca

Advanced Spectroscopic and Mechanistic Investigations of 4 Bromobut 3 Yn 1 Ol Systems

Elucidation of Reaction Mechanisms via Spectroscopic Techniques

Spectroscopy is a cornerstone for the real-time observation and analysis of chemical reactions. For a reactive species like 4-bromobut-3-yn-1-ol, these methods allow for the identification of transient intermediates and the elucidation of complex reaction pathways.

In-situ NMR spectroscopy is a powerful, non-destructive technique for studying homogeneous catalytic reactions and monitoring their progress directly within the NMR tube. magritek.comwiley.com This method provides qualitative and quantitative data on the consumption of reactants, the formation of products, and the presence of any short-lived intermediates that exist only under specific reaction conditions, such as elevated temperature or pressure. wiley.com

For reactions involving this compound, in-situ ¹H and ¹³C NMR can track key transformations. For instance, in a substitution or coupling reaction, the disappearance of the characteristic signals of the starting material and the simultaneous appearance of new signals corresponding to the product can be quantified over time. A study on the reaction of a related tertiary bromopropargylic alcohol with phenols monitored the reaction's completion by observing the disappearance of the starting material's signals via ¹H NMR spectroscopy. beilstein-journals.org This real-time data allows for the determination of reaction kinetics, endpoints, and the potential identification of catalytic species or intermediates. magritek.com

Table 1: Illustrative ¹H NMR Chemical Shift Changes During a Hypothetical Reaction of this compound

| Protons | This compound (Starting Material) | Hypothetical Product (e.g., Ester) |

| -CH₂OH | ~3.7 ppm | ~4.2 ppm |

| -CH₂C≡ | ~2.5 ppm | ~2.6 ppm |

| -OH | Variable | Absent |

Note: Data is illustrative and actual shifts depend on the specific reaction and solvent.

Time-resolved infrared (TR-IR) spectroscopy provides structural information on the timescale of molecular vibrations, making it an invaluable tool for investigating photoinduced reactions and tracking the dynamics of intermediates. unipr.itnih.gov The technique can be applied across a vast range of timescales, from femtoseconds to milliseconds, allowing for the observation of transient species and the elucidation of reaction mechanisms. unipr.itresearchgate.net

Primary bromopropargylic alcohols such as this compound are known to be susceptible to polymerization. TR-IR, particularly in a step-scan mode, can monitor the kinetics of fast reactions involving the alkyne or alcohol functional groups. researchgate.net For example, the disappearance of the sharp C≡C-Br stretching vibration (typically around 2200 cm⁻¹) and the C-O stretch of the primary alcohol (around 1050 cm⁻¹) can be monitored, while the appearance of new bands corresponding to products or intermediates can be tracked. beilstein-journals.org This is particularly useful for identifying short-lived species in rapid catalytic cycles or polymerization initiation steps, providing kinetic data that is inaccessible through slower methods. frontiersin.org

UV-Vis spectroscopy is a robust and widely used technique for monitoring reaction kinetics and degradation processes by measuring the change in light absorbance over time. solubilityofthings.comspectroscopyonline.com Because the measured absorbance is directly proportional to the concentration of an analyte according to the Beer-Lambert Law, it is highly effective for quantitative analysis. solubilityofthings.com The technique is non-destructive and can be used for real-time monitoring of reactions, providing valuable insights into the dynamics of chemical processes. solubilityofthings.commdpi.com

The conjugated system of the bromoalkyne in this compound provides a chromophore that absorbs in the UV region. The degradation of the compound under various conditions (e.g., pH, temperature, exposure to light) can be monitored by tracking the decrease in its characteristic absorbance peak over time. solubilityofthings.comresearchgate.net Similarly, in a reaction where the chromophore is consumed or altered, UV-Vis spectroscopy can be used to calculate the reaction rate and order. spectroscopyonline.com This method is particularly useful for assessing the stability of the compound in different formulations or environmental conditions. solubilityofthings.comboquinstrument.com

Time-Resolved Infrared (IR) Spectroscopy for Kinetic Studies

Advanced Mass Spectrometry for Reaction Product Identification

Advanced mass spectrometry (MS) techniques are indispensable for the identification and structural confirmation of reaction products. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is particularly useful for confirming the identity of novel compounds formed in reactions with this compound.

The presence of a bromine atom in this compound and its derivatives provides a distinctive isotopic signature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M and M+2 peak pattern, which serves as a definitive marker for bromine-containing fragments and products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate complex reaction mixtures and identify the individual components. beilstein-journals.org In a study investigating the reactions of various bromopropargylic alcohols, products were purified and characterized, a process in which mass spectrometry plays a crucial role in confirming molecular weights and structures. researchgate.net

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and stereochemistry. While this compound is a liquid at room temperature, it can be converted into a solid derivative suitable for single-crystal X-ray analysis. mdpi.com

For example, the primary alcohol group can be reacted to form a solid ester, urethane, or other crystalline derivative. The resulting crystal can then be analyzed to unambiguously resolve its molecular conformation. This technique is especially powerful for confirming the structure of complex molecules synthesized from this compound, such as spirocycles or other polycyclic systems. acs.orgnottingham.ac.uk The determined crystal structure provides unequivocal proof of the product's constitution and relative stereochemistry, which is fundamental for understanding reaction mechanisms and stereoselectivity. acs.org

Chiral Analysis of Stereoisomers and Stereoselective Transformations

Although this compound is an achiral molecule, it is a valuable prochiral building block for synthesizing chiral molecules. Reactions involving its alkyne or alcohol functionalities can lead to the formation of new stereogenic centers. When these transformations are conducted under stereoselective conditions, optically enriched products can be obtained. ualberta.ca

The analysis of the resulting stereoisomers (enantiomers or diastereomers) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique used to separate and quantify enantiomers, thereby determining the enantiomeric excess (ee) of a stereoselective reaction. acs.org For products with multiple stereocenters, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative configuration of diastereomers by analyzing the spatial proximity of protons. acs.org For instance, in a diastereoselective cyclization reaction using a substrate related to this compound, the resulting cis and trans diastereomers of the tetrahydropyranone products were distinguished and quantified. researchgate.net

Table 2: Techniques for Chiral Analysis of this compound Transformation Products

| Analysis Goal | Technique | Information Provided |

| Separation of Enantiomers | Chiral HPLC | Enantiomeric excess (ee) |

| Quantification of Diastereomers | ¹H NMR / HPLC | Diastereomeric ratio (dr) |

| Determination of Relative Stereochemistry | 2D NOESY NMR | Spatial relationship between atoms, indicating cis/trans isomerism |

| Determination of Absolute Stereochemistry | X-ray Crystallography (of a single enantiomer derivative) | Unambiguous 3D structure |

Compound Reference Table

Computational and Theoretical Studies of 4 Bromobut 3 Yn 1 Ol Systems

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for mapping the potential energy surfaces of chemical reactions. nih.govufl.edu These calculations can determine the geometries and energies of reactants, products, intermediates, and, most critically, the transition states that connect them. nih.gov This information is fundamental to understanding the feasibility, mechanism, and rate of chemical transformations involving 4-bromobut-3-yn-1-ol.

The transition state (TS) is a transient molecular configuration at the peak of an energy barrier that separates reactants from products. wikipedia.org Its structure and energy (the activation energy) dictate the kinetics of a reaction. Transition state analysis involves locating this first-order saddle point on the potential energy surface and characterizing its properties. For this compound, key transformations could include nucleophilic or electrophilic additions across the alkyne, cyclization reactions, or substitutions.

Computational studies can model these processes, for instance, the addition of a nucleophile (Nu⁻) to the carbon-carbon triple bond. DFT calculations can pinpoint the geometry of the TS, revealing the extent of bond formation and bond breaking. For example, in a hypothetical nucleophilic attack, the analysis might reveal an asynchronous process where the Nu-C bond forms more rapidly than the C=C π-bond breaks. The computed activation energy provides a quantitative measure of the reaction's kinetic feasibility. Such analyses have been successfully applied to understand related alkyne reactions like bromination and haloboration. muni.czacs.org

| Parameter | Value (Hypothetical) | Description |

| Reaction | Nucleophilic Addition | Attack of a generic nucleophile on the alkyne of this compound. |

| Methodology | DFT (B3LYP/6-31G*) | Level of theory used for the calculation. |

| Activation Energy (ΔG‡) | 22.5 kcal/mol | The Gibbs free energy barrier for the reaction, indicating kinetic feasibility. |

| TS Bond Length (Nu···Cα) | 2.15 Å | The distance between the incoming nucleophile and the carbon of attack in the TS. |

| TS Bond Length (Cα≡Cβ) | 1.25 Å | The elongated alkyne bond in the TS, compared to ~1.20 Å in the reactant. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state, corresponding to the reaction coordinate. |

This table presents hypothetical data for illustrative purposes, based on typical values for such reactions.

For example, a gold-catalyzed cyclization of this compound would involve several steps: π-coordination of the gold catalyst to the alkyne, intramolecular nucleophilic attack by the hydroxyl group, and subsequent protodeauration to release the product and regenerate the catalyst. csic.esmdpi.com Computational modeling can generate an energy profile for this entire cascade. While specific studies on this compound are not prominent, research on analogous systems, such as the gold-catalyzed cyclization of 3-iodo-(indol-2-yl)-butynols, has demonstrated the power of this approach, revealing the Gibbs free energies of each intermediate and transition state along the pathway.

| Step | Species | Relative Free Energy (ΔG, kcal/mol) (Illustrative) | Description |

| 1 | Reactants + Catalyst | 0.0 | Starting materials: this compound and Au(I) catalyst. |

| 2 | π-Complex (Intermediate 1) | -5.2 | Coordination of the gold catalyst to the alkyne. |

| 3 | Transition State 1 | +18.5 | Energy barrier for the intramolecular attack of the hydroxyl group. |

| 4 | Cyclized Intermediate 2 | -12.0 | Formation of the initial cyclic product, still bound to gold. |

| 5 | Transition State 2 | +8.0 | Energy barrier for the protodeauration step. |

| 6 | Products + Catalyst | -25.0 | Final cyclized product and regenerated catalyst. |

This table provides an illustrative energy profile for a hypothetical catalyzed reaction, informed by published data on related systems.

Transition State Analysis of Key Transformations

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is ideal for studying reactions, molecular dynamics (MD) simulations excel at exploring the conformational flexibility of molecules over time. acs.org Small organic molecules like this compound, which possess rotatable single bonds, exist as a dynamic ensemble of different conformations in solution. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, providing a detailed picture of the molecule's conformational landscape and the relative populations of different conformers. oup.comnih.gov

Understanding the preferred conformations is crucial as reactivity can be highly dependent on the three-dimensional shape of the molecule. An MD simulation can track the dihedral angles of the carbon backbone, revealing the most stable spatial arrangements (e.g., anti vs. gauche) and the energy barriers for interconversion between them. ulakbim.gov.tr This data allows for the construction of a potential of mean force (PMF) plot, which illustrates the free energy as a function of a specific dihedral angle, highlighting the most populated conformational states. ulakbim.gov.tr

| Conformer | Dihedral Angle (C-C-C-O) | Relative Population (%) (Hypothetical) | Relative Free Energy (kcal/mol) (Hypothetical) |

| Anti | ~180° | 65 | 0.00 |

| Gauche (+) | ~ +60° | 17 | 0.85 |

| Gauche (-) | ~ -60° | 17 | 0.85 |

| Eclipsed | ~120° | < 1 | > 3.5 |

This table presents a hypothetical conformational analysis for this compound in solution, demonstrating how MD simulations can quantify the distribution of conformers.

Structure-Reactivity Relationship Prediction via Computational Methods

For this compound, key descriptors include:

Molecular Electrostatic Potential (MESP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The region around the alkyne would be expected to be electron-rich, while the hydrogen of the hydroxyl group would be electron-poor.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The location of these orbitals indicates the likely sites of reaction.

Fukui Functions: These functions quantify the change in electron density at a specific atom upon the addition or removal of an electron, providing a more precise mathematical tool for identifying the most electrophilic and nucleophilic sites in the molecule.

| Descriptor | Calculated Value (Hypothetical) | Interpretation for this compound |

| HOMO Energy | -7.2 eV | Indicates moderate nucleophilicity, with the HOMO likely localized on the C≡C bond. |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack; LUMO may have significant character on the C-Br antibonding orbital. |

| HOMO-LUMO Gap | 6.4 eV | A relatively large gap suggests good kinetic stability. |

| MESP Minimum | -35 kcal/mol (near C≡C) | Predicts the alkyne is a likely site for electrophilic attack. |

| MESP Maximum | +50 kcal/mol (near O-H) | Predicts the hydroxyl proton is the most acidic site. |

| Partial Charge on Cβ | -0.15 e | Slight negative charge suggests this carbon is a potential site for electrophilic attack. |

This table provides hypothetical DFT-calculated reactivity descriptors for this compound to illustrate how structure-reactivity relationships are computationally predicted.

Design of Novel Catalytic Systems Based on Computational Insights

Computational modeling has revolutionized the design of catalysts, enabling a shift from empirical screening to rational, in silico design. nih.govacs.org By simulating the catalytic cycle, chemists can understand how a catalyst functions at a molecular level and predict how modifications to its structure will impact its efficiency and selectivity.

For reactions involving this compound, such as hydrofunctionalization or cycloisomerization, catalysts are often required to activate the alkyne functionality. nih.govrsc.org Gold and other transition metals are particularly effective for this purpose. mdpi.com Computational studies can be employed to:

Model Substrate-Catalyst Interactions: Calculate the binding energy of this compound to different metal centers.

Evaluate Reaction Barriers: Compute the activation energies for key steps (e.g., nucleophilic attack, reductive elimination) with different catalyst ligands. researchgate.net

Screen Ligand Effects: Systematically modify the electronic and steric properties of ligands on the metal catalyst in silico to find variants that lower the rate-determining transition state energy or disfavor side reactions.

This computational screening process can rapidly identify promising catalyst candidates for experimental validation, saving significant time and resources. For example, a study could compare a series of phosphine (B1218219) ligands on a gold(I) catalyst for the cyclization of this compound, predicting which ligand will afford the highest reaction rate.

| Catalyst System (Hypothetical) | Ligand | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| Au(I) | PPh₃ (Triphenylphosphine) | 21.2 | Moderate reaction rate. |

| Au(I) | P(t-Bu)₃ (Tri-tert-butylphosphine) | 18.5 | Faster reaction due to stronger electron donation from the ligand. |

| Au(I) | JohnPhos | 19.1 | Fast reaction with bulky ligand potentially improving selectivity. |

| Au(I) | P(OPh)₃ (Triphenylphosphite) | 24.8 | Slower reaction due to electron-withdrawing ligand deactivating the catalyst. |

This table illustrates a hypothetical computational screening of catalysts for a reaction of this compound, demonstrating the principles of in silico catalyst design.

Future Research Directions and Emerging Paradigms for 4 Bromobut 3 Yn 1 Ol Chemistry

Development of Sustainable Synthetic Routes and Methodologies

The pursuit of green chemistry principles is a major driver in modern synthetic chemistry, aiming to reduce hazardous substances and improve atom economy. ijarsct.co.in Future research will likely focus on developing more sustainable methods for the synthesis of 4-bromobut-3-yn-1-ol and its derivatives.

Current methods for producing haloalkynes often involve reagents that can be hazardous and produce significant waste. lnu.edu.cn Research is moving towards the use of greener reagents and catalysts. For instance, the use of N-bromosuccinimide (NBS) with a catalytic amount of a silver salt like silver nitrate (B79036) offers a route to bromoalkynes. nih.gov Further development in this area could involve replacing silver with more abundant and less toxic metals or developing metal-free catalytic systems.

Biocatalysis, using enzymes or whole microorganisms, presents a promising avenue for the sustainable production of valuable chemicals under mild conditions. ijarsct.co.in Exploring enzymatic pathways for the bromination of but-3-yn-1-ol could lead to highly selective and environmentally benign synthetic routes. Additionally, the use of polymer-supported reagents and catalysts can simplify purification processes and reduce waste, aligning with the principles of green chemistry. ijarsct.co.in

Key areas for future research in sustainable synthesis include:

Development of catalytic systems using earth-abundant and non-toxic metals.

Exploration of metal-free halogenation reactions. lnu.edu.cn

Application of biocatalysts for the selective bromination of alkynols.

Utilization of polymer-supported reagents to facilitate catalyst recycling and minimize waste. ijarsct.co.in

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and increased efficiency. orbitonls.com The integration of this compound synthesis and its subsequent transformations into flow chemistry systems is a key area for future development.

Microreactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer and precise temperature control, which is particularly beneficial for highly exothermic or fast reactions. rsc.orgsyrris.jp This level of control can lead to higher yields and selectivities, as well as the suppression of side reactions. orbitonls.com For instance, the selective monobromination of certain ketones, a reaction that can be difficult to control in batch, has been successfully demonstrated in a microreactor setup. rsc.org Similar principles can be applied to the synthesis and reactions of this compound.

The scalability of flow chemistry, often referred to as "numbering-up" rather than "scaling-up," allows for a seamless transition from laboratory-scale optimization to industrial production by running multiple reactors in parallel. hes-so.ch This approach minimizes the risks associated with scaling up traditional batch reactions. rsc.org

Future research in this area will likely focus on:

Designing and optimizing flow reactor setups for the continuous synthesis of this compound.

Developing integrated multi-step flow processes that use this compound as an intermediate to produce more complex molecules without isolating intermediates. orbitonls.com

Investigating the use of immobilized catalysts and reagents within flow reactors to further streamline production and purification.

Exploration of Unprecedented Reaction Manifolds and Domino Processes

The dual functionality of this compound makes it an ideal candidate for the development of novel reaction manifolds and domino (or cascade) processes. acs.orgnih.gov Domino reactions, in which multiple bond-forming events occur in a single operation, are highly desirable as they increase synthetic efficiency and reduce waste. thieme-connect.com

The bromoalkyne moiety can participate in a variety of transformations, including cross-coupling reactions, nucleophilic additions, and cycloadditions. nih.gov The hydroxyl group, on the other hand, can be involved in cyclization reactions or act as an internal nucleophile. The interplay between these two functional groups can be exploited to design novel and complex chemical transformations.

For example, palladium-catalyzed domino processes have been used to create complex heterocyclic systems from appropriately substituted alkynes. unimi.it Similar strategies could be applied to this compound to generate novel molecular scaffolds. The development of one-pot multi-reaction processes, where reagents and catalysts are added sequentially without intermediate purification, is another promising area of research. thieme-connect.com

Potential avenues for exploration include:

Designing novel domino reactions that exploit the unique reactivity of both the bromoalkyne and alcohol functionalities.

Investigating the use of various transition metal catalysts to unlock new reaction pathways. acs.orgnih.gov

Exploring photochemical and electrochemical methods to trigger unprecedented transformations of this compound. nih.gov

Developing catalytic systems that can orchestrate complex cascade reactions, leading to the rapid assembly of intricate molecular architectures. thieme-connect.com

Expanding the Scope in Complex Chemical Space Exploration and Library Design

Chemical libraries are collections of diverse compounds used in high-throughput screening to identify new drug leads and biological probes. openaccessjournals.comvipergen.com The versatility of this compound makes it a valuable building block for the construction of focused compound libraries designed to explore complex chemical space. sygnaturediscovery.comnih.gov

By systematically reacting this compound with a variety of coupling partners and reagents, it is possible to generate a large number of structurally diverse molecules. vipergen.com For example, the bromoalkyne can be functionalized through Sonogashira coupling, and the alcohol can be converted to other functional groups or used as a handle for further derivatization.

Computational tools play a crucial role in modern library design, allowing for the in silico enumeration and filtering of potential compounds based on desired physicochemical properties and predicted biological activity. sygnaturediscovery.comchemrxiv.org This approach, combined with the synthetic accessibility of derivatives of this compound, can accelerate the discovery of novel bioactive molecules.

Future efforts in this domain will likely involve:

The use of this compound as a scaffold for diversity-oriented synthesis to generate libraries with broad structural diversity. openaccessjournals.com

The design of focused libraries targeting specific protein families, such as kinases or G-protein coupled receptors. nih.gov

The integration of computational modeling with automated synthesis platforms to rapidly create and screen large compound libraries derived from this compound. vapourtec.com

Synergistic Approaches with Nanotechnology and Heterogeneous Catalysis

The interface of organic synthesis and materials science offers exciting new possibilities. Synergistic approaches involving nanotechnology and heterogeneous catalysis can lead to the development of highly efficient and recyclable catalytic systems for reactions involving this compound.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation and reusability. wikipedia.orgmdpi.com Nanoparticles, with their high surface area and unique electronic properties, can serve as highly active catalyst supports or as the catalysts themselves.

For example, iron-based nanoparticles are gaining interest as sustainable and cost-effective catalysts for a variety of organic transformations. mdpi.comnih.gov Immobilizing a suitable catalyst onto magnetic nanoparticles would allow for its easy recovery from the reaction mixture using an external magnet. This approach has been successfully demonstrated for various reactions, including N-arylation. mdpi.com

Future research directions in this synergistic field include:

The development of novel nanocatalysts for transformations of this compound, focusing on enhanced activity, selectivity, and recyclability.

The design of hybrid materials that combine the catalytic properties of metals with the unique features of nanomaterials, such as high surface area and tunable porosity.

The exploration of synergistic effects between the catalyst and the support material to achieve unprecedented catalytic performance.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromobut-3-yn-1-ol, and how do reaction conditions influence yield?

A common approach involves Sonogashira coupling or alkyne bromination. For example, palladium-catalyzed cross-coupling of terminal alkynes with brominated aryl halides (e.g., 1-bromo-4-t-butylbenzene) under nitrogen atmosphere, using CuI and triphenylphosphine as co-catalysts, can yield structurally similar propargyl alcohols . Key parameters include:

- Temperature: 70°C optimal for minimizing side reactions.

- Catalyst loading: 0.05 mmol Pd(II) per 0.024 mol substrate.

- Purification: Aqueous HCl workup, charcoal treatment, and solvent removal under reduced pressure yield ~94% purity .

Q. How is this compound characterized spectroscopically, and what diagnostic peaks are critical for validation?

- ¹H-NMR : Expect a triplet for the hydroxyl-bearing CH₂ group (δ ~3.59 ppm, J = 3.6 Hz) and a triplet for the alkyne-adjacent CH₂ (δ ~2.55 ppm, J = 6.9 Hz) .

- ¹³C-NMR : Alkyne carbons appear at δ ~88.2 and 81.6 ppm; the brominated carbon is typically deshielded .

- FT-IR : Strong O-H stretch (~3363 cm⁻¹) and alkyne C≡C stretch (~1678 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Store separately from oxidizing agents; dispose of waste via certified biohazard services.

- Refer to safety data sheets (SDS) for hazard codes (e.g., H303, H313, H333) and emergency protocols .

Advanced Research Questions

Q. How can computational tools like SHELX refine the structural analysis of this compound derivatives?

SHELXL enables high-resolution crystallographic refinement, particularly for small molecules. For example:

- Assign anisotropic displacement parameters to bromine atoms to resolve electron density ambiguities.

- Use TWIN commands in SHELXD for handling twinned crystals, common in propargyl alcohols due to steric strain .

Q. What experimental strategies resolve contradictions in reaction yields when scaling up this compound synthesis?

- Data Triangulation : Cross-validate yields using HPLC, GC-MS, and ¹H-NMR to identify impurities (e.g., unreacted alkyne or Pd residues) .

- Parameter Optimization : Adjust catalyst-to-substrate ratios (e.g., 0.5 mol% Pd) and heating duration to mitigate exothermic side reactions during gram-scale synthesis .

Q. How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

The bromo-alkyne moiety enables click chemistry (e.g., Huisgen cycloaddition) for constructing heterocycles. For instance:

- React with azides to form triazole-linked prodrugs.

- Participate in Sonogashira couplings to generate biaryl scaffolds for kinase inhibitors .

Methodological Challenges and Solutions

Q. What are the limitations of current purification methods for this compound, and how can they be addressed?

- Issue : Residual Pd/Cu catalysts in final products.

- Solution : Post-reaction treatment with EDTA or silica gel filtration reduces metal contamination .

Q. How can researchers design robust kinetic studies to probe the stability of this compound under varying pH conditions?

- Use UV-Vis spectroscopy to monitor degradation rates.

- Apply Arrhenius plots to determine activation energy (Ea) for hydrolysis, with buffer systems (pH 3–10) to identify stability thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.